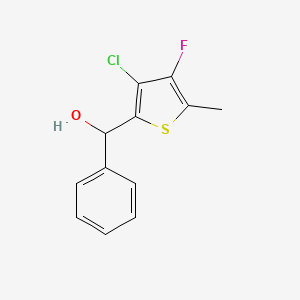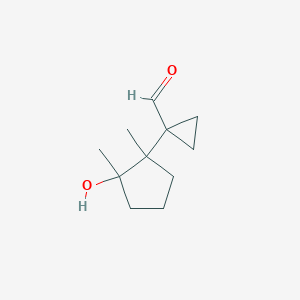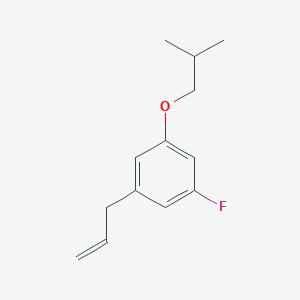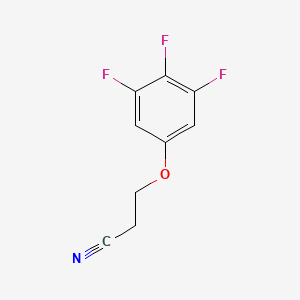
3-(3,4,5-Trifluorophenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenoxy)propanenitrile is an organic compound characterized by the presence of a trifluorophenoxy group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenoxy)propanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
3,4,5-Trifluorophenol+3-Chloropropanenitrile→this compound+HCl
The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, amines, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Scientific Research Applications
3-(3,4,5-Trifluorophenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced bioactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenoxy)propanenitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its trifluorophenoxy group. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to improved efficacy in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluorophenoxy)propanenitrile
- 3-(3,4-Difluorophenoxy)propanenitrile
- 3-(3,5-Difluorophenoxy)propanenitrile
Comparison
Compared to similar compounds, 3-(3,4,5-Trifluorophenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and biological activity. The trifluorophenoxy group provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new opportunities for its use in various fields.
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-(3,4,5-trifluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6F3NO/c10-7-4-6(14-3-1-2-13)5-8(11)9(7)12/h4-5H,1,3H2 |
InChI Key |
PYBQANVRNMCLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


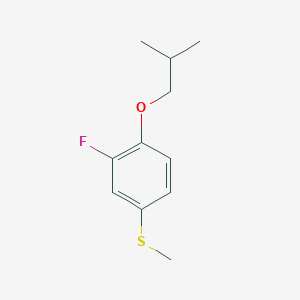
![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)
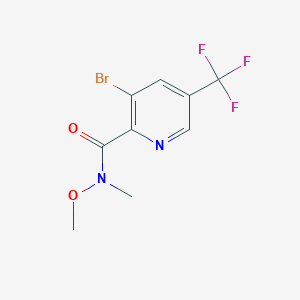
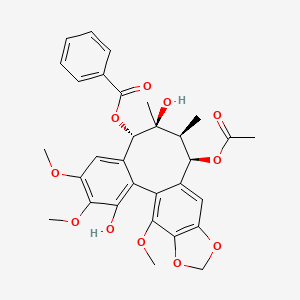
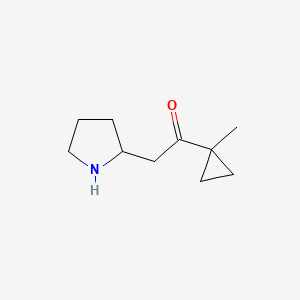
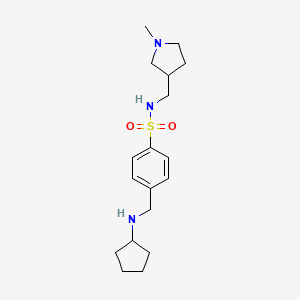
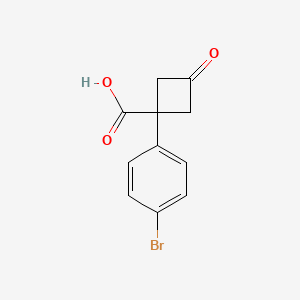
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
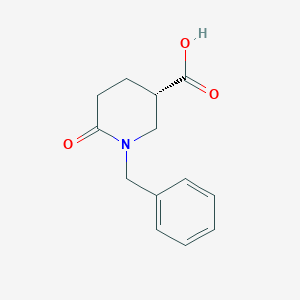
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)
